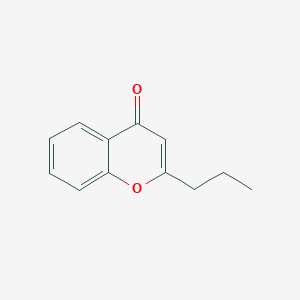
2-Propyl-1-benzopyran-4-one
Cat. No. B8327728
M. Wt: 188.22 g/mol
InChI Key: RLWICWUBNUTKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05925662
Procedure details


A solution of 44 g (234 mmol) of 2-propyl-1-benzopyran-4-one in 350 ml of ethanol and 125 ml of concentrated hydrochloric acid is hydrogenated for 8 hours under a pressure of 500 kPa, in the presence of 14 g of 10% palladium on carbon containing 50% of water. The mixture is then filtered and the filtrate is concentrated under reduced pressure. By chromatography of the residue on a silica column using dichloromethane, 26 g of product are obtained in oil form.





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:4]1[O:5][C:6]2[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=2[C:8](=O)[CH:9]=1)[CH2:2][CH3:3].O>C(O)C.Cl.[Pd]>[CH2:1]([CH:4]1[CH2:9][CH2:8][C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[O:5]1)[CH2:2][CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
44 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)C=1OC2=C(C(C1)=O)C=CC=C2
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is then filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained in oil form
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC)C1OC2=C(CC1)C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
